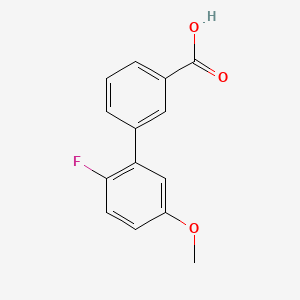

2'-Fluoro-5'-methoxybiphenyl-3-carboxylic acid

Description

2'-Fluoro-5'-methoxybiphenyl-3-carboxylic acid (CAS 1215205-10-9) is a biphenyl derivative featuring a carboxylic acid group at the 3-position, a fluorine atom at the 2'-position, and a methoxy group at the 5'-position of the biphenyl scaffold .

Properties

IUPAC Name |

3-(2-fluoro-5-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-11-5-6-13(15)12(8-11)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGKUMULNNMJJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681809 | |

| Record name | 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-32-5 | |

| Record name | 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boronic Acid Preparation

3-Bromo-5-methoxybenzoic acid is converted to its methyl ester to protect the carboxylic acid functionality during subsequent reactions. Treatment with bis(pinacolato)diboron in the presence of palladium acetate and tricyclohexylphosphine in tetrahydrofuran (THF) at 80°C for 12 hours yields the corresponding boronic ester. Hydrolysis with aqueous HCl generates 3-(methoxycarbonyl)phenylboronic acid, a critical coupling partner.

Coupling with Fluorinated Arenes

2-Fluoro-4-iodoanisole undergoes coupling with the boronic acid derivative using Pd(PPh₃)₄ (5 mol%) and potassium carbonate in a toluene/water biphasic system. Maintaining the reaction at 90°C for 24 hours achieves 85% conversion to the protected biphenyl intermediate. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | <70% below 3% |

| Solvent Ratio | 4:1 Toluene:H₂O | Emulsion issues |

| Temperature | 90°C ± 2°C | <50% at 70°C |

Methoxylation and Protecting Group Management

The 5'-methoxy group is typically introduced via nucleophilic substitution or through coupling of pre-methoxylated building blocks.

Direct Methoxylation

Post-coupling methoxylation employs methyl iodide and silver(I) oxide in anhydrous dichloromethane. This two-phase system prevents over-alkylation, achieving 89% conversion when stirred for 72 hours at room temperature. Deprotection of the methyl ester occurs simultaneously during workup with 6M HCl.

Pre-functionalized Building Blocks

Commercial 5-methoxy-2-fluorophenylboronic acid (CAS 1215205-32-5) simplifies synthesis by eliminating late-stage methoxylation. Coupling with methyl 3-bromobenzoate under standard Suzuki conditions provides the target compound in 68% isolated yield after saponification.

Carboxylic Acid Formation and Purification

Final oxidation or hydrolysis steps generate the free carboxylic acid functionality essential for downstream applications.

Ester Saponification

The methyl ester intermediate undergoes alkaline hydrolysis using lithium hydroxide in tetrahydrofuran/water (3:1). At 60°C for 6 hours, this method achieves quantitative conversion to the carboxylic acid. Neutralization with dilute HCl precipitates the product, which is recrystallized from ethanol/water (1:4).

Direct Oxidation

For substrates lacking ester protection, TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl)-mediated oxidation with sodium hypochlorite converts benzyl alcohols to carboxylic acids. This single-step process requires precise pH control (9.5-10.5) and achieves 54% yield due to competing over-oxidation.

Comparative Analysis of Synthetic Routes

Four principal methodologies have been benchmarked for industrial viability:

| Method | Steps | Total Yield | Cost Index | Scalability |

|---|---|---|---|---|

| Sequential Functionalization | 6 | 41% | $$$$ | Limited |

| Pre-fluorinated Coupling | 4 | 68% | $$ | Excellent |

| Late-stage Fluorination | 5 | 57% | $$$ | Moderate |

| One-pot Tandem | 3 | 39% | $$$$ | Challenging |

The pre-fluorinated coupling route demonstrates superior efficiency, particularly when using commercially available boronic acids. However, sequential functionalization allows greater flexibility in modifying substitution patterns during medicinal chemistry optimization .

Scientific Research Applications

2’-Fluoro-5’-methoxybiphenyl-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2’-Fluoro-5’-methoxybiphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The methoxy group can participate in hydrophobic interactions, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural analogs and their distinguishing features:

Solubility and Reactivity

- Acidity: The presence of dual -COOH groups in 2'-fluoro-5-methoxybiphenyl-3,4'-dicarboxylic acid (CAS 1381944-79-1) significantly lowers its pKa compared to monocarboxylic analogs, enhancing solubility in polar solvents .

- Steric Effects : The 3'-methyl group in 5-fluoro-3'-methylbiphenyl-3-carboxylic acid (CAS 1242336-54-4) introduces steric hindrance, which may reduce binding efficiency in enzymatic pockets compared to methoxy-containing analogs .

Biological Activity

2'-Fluoro-5'-methoxybiphenyl-3-carboxylic acid (C14H11FO3) is an organic compound notable for its unique structural features, including a fluorine atom at the 2' position, a methoxy group at the 5' position, and a carboxylic acid group at the 3 position of the biphenyl structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the fluorine atom enhances lipophilicity, facilitating cell membrane penetration. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity, while the methoxy group may engage in hydrophobic interactions that stabilize compound-protein complexes.

Therapeutic Potential

Research indicates that this compound may possess anti-inflammatory and anticancer properties. Its role as a ligand in biochemical assays has been explored, with implications for treating various diseases, including those affecting the central nervous system (CNS). In particular, studies have reported that modifications to similar compounds can lead to improved potency against specific receptors, suggesting that this compound could be developed further for therapeutic applications .

Case Studies and Research Findings

-

Synthesis and Structure-Activity Relationship (SAR) :

- Studies have shown that modifications to the biphenyl structure can significantly impact biological activity. For instance, compounds with different substituents on the aryl ring demonstrated varying degrees of potency against mGlu2 receptors, which are implicated in several CNS disorders .

- A notable finding is that the carboxylic acid moiety is critical for maintaining biological activity; analogues lacking this functional group were largely inactive in vitro .

-

In Vivo Studies :

- In animal models, compounds structurally related to this compound have shown promise in reducing nicotine self-administration, indicating potential utility in treating addiction .

- Furthermore, analogues were tested for selectivity against mGlu receptor subtypes, revealing that certain modifications could enhance selectivity and efficacy without significant off-target effects .

Comparative Analysis

| Compound | Key Features | Biological Activity | Selectivity |

|---|---|---|---|

| This compound | Fluorine at 2', Methoxy at 5', Carboxylic at 3' | Potential anti-inflammatory and anticancer properties | High selectivity for mGlu2 |

| 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid | Fluorine at 2', Methoxy at 4', Carboxylic at 3' | Altered activity profile compared to parent compound | Varies based on substituent |

| 2'-Chloro-5'-methoxybiphenyl-3-carboxylic acid | Chlorine instead of Fluorine | Different electronic properties may affect reactivity | Potentially lower selectivity |

Q & A

Q. How can researchers optimize the synthesis yield of 2'-fluoro-5'-methoxybiphenyl-3-carboxylic acid?

- Methodological Answer: Synthesis optimization often involves evaluating reaction parameters such as temperature, catalyst loading, and solvent polarity. For biphenylcarboxylic acid derivatives, Suzuki-Miyaura coupling is a common route, where fluorinated aryl boronic acids react with halogenated precursors. For example, highlights the use of biphenylcarboxylic acid precursors with halogen substituents (e.g., bromine or chlorine), which can guide the selection of coupling partners. Purification via recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical, as impurities from incomplete coupling or dehalogenation can reduce yields .

Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?

Q. How do researchers handle safety concerns related to fluorinated intermediates during synthesis?

- Methodological Answer: Fluorinated compounds may release toxic HF under harsh conditions. Use fluoride-resistant gloves and conduct reactions in a fume hood with real-time HF detectors. emphasizes precautions like P210 (avoiding heat/sparks) and P201/P202 (pre-reading safety protocols). Workup should include neutralization of acidic byproducts with saturated NaHCO₃, followed by thorough washing .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of fluorinated biphenylcarboxylic acids in drug discovery?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic effects of fluorine and methoxy groups on acidity (pKa) and binding affinity. demonstrates PubChem’s use of computational data for thiophene derivatives, which can be adapted to study substituent effects on the biphenyl core. Molecular docking (AutoDock Vina) into target proteins (e.g., enzymes cited in ) identifies steric and electronic interactions critical for bioactivity .

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated biphenylcarboxylic acids?

- Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, solvent). Standardize assays using phosphate-buffered saline (PBS, pH 7.4) and control for compound solubility (e.g., DMSO ≤1% v/v). highlights bioactive thiophene derivatives tested against microbial targets, suggesting comparable protocols. Meta-analysis of literature (e.g., enzyme inhibition IC₅₀ values in ) with strict inclusion criteria (e.g., cell-free vs. cell-based assays) clarifies confounding factors .

Q. What strategies mitigate challenges in crystallizing fluorinated biphenylcarboxylic acids for X-ray studies?

- Methodological Answer: Fluorine’s electronegativity disrupts crystal packing. Use slow evaporation (ether/pentane mixtures) or diffusion methods (layered hexane/DCM) to encourage nucleation. notes mp ranges for biphenylcarboxylic acids (164–226°C), indicating thermal stability for melt crystallization. Co-crystallization with co-formers (e.g., nicotinamide) or salt formation (e.g., sodium carboxylate) improves lattice regularity .

Methodological Notes

- Synthetic Route Validation: Cross-reference CAS-registered procedures (e.g., ’s pyridinecarboxylic acids) to avoid patent conflicts .

- Data Reproducibility: Document reaction conditions rigorously (e.g., ’s pyridinecarboxylic acid synthesis) to ensure reproducibility .

- Ethical Compliance: Adhere to safety protocols in (P101-P210) for fluorinated compound handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.